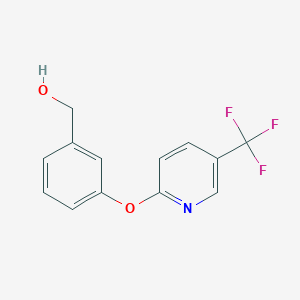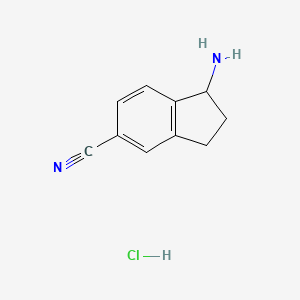
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7BrN2O2 . It is used extensively in scientific research, with applications ranging from drug development to material synthesis.
Synthesis Analysis
The synthesis of this compound involves precursors such as 3,4-Dibromo-5-hydroxybenzaldehyde (CAS#:766-38-1) and Cyclopropane-1,1-dicarboxylic acid (CAS#:57297-29-7) . The synthetic route is documented in the patent WO2006/4532 A1 by ASTRAZENECA AB .Molecular Structure Analysis
The molecular weight of this compound is 243.05700 g/mol, and its exact mass is 241.96900 . The molecular structure can be represented by the canonical SMILES string: C1CC1C2=NC=C(C(=N2)C(=O)O)Br .Scientific Research Applications
Bioactivity of Cyclopropanecarboxylic Acid Derivatives
- Cyclopropanecarboxylic acid derivatives, closely related to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, have shown significant biological activity. Research by Tian et al. (2009) demonstrated that certain derivatives exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Synthesis and Functionalization of Pyrimidines
- The synthesis of 5-halopyrimidine-4-carboxylic acid esters, including 5-bromopyrimidine-4-carboxylic acid, has been efficiently accomplished through the Minisci reaction, as discussed by Regan et al. (2012). This process has been instrumental in producing potent CK2 inhibitors (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).
Synthesis of Heterocyclic Compounds
- The preparation of 2-(heterocyclyl)thieno[3,2-b]pyridine derivatives using this compound has been detailed by Elliott et al. (1987). However, these compounds did not show significant antibacterial activity (Elliott, O'hanlon, & Rogers, 1987).
Synthesis of Antiviral Compounds
- Hocková et al. (2003) explored the use of 5-substituted-2,4-diaminopyrimidines, potentially including derivatives of this compound, in inhibiting retrovirus replication in cell culture. This research indicated significant antiretroviral activity in some derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Applications in Palladium-Catalyzed Reactions
- The use of 5-bromopyrimidine in palladium-catalyzed reactions has been studied by Verbitskiy et al. (2013). These reactions are critical in the formation of various pyrimidine derivatives, demonstrating the broad application of this compound in organic synthesis (Verbitskiy, Cheprakova, Zhilina, Kodess, Ezhikova, Pervova, Slepukhin, Subbotina, Schepochkin, Rusinov, Chupakhin, & Charushin, 2013).
Crystal Structure Analysis
- Anuradha et al. (2014) conducted a study on the crystal structure of a compound closely related to this compound. The study provided insights into the molecular structure and interactions, which are essential for understanding the properties of similar compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to competitive inhibition .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering the phosphorylation status of various proteins . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site . This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic activity . For example, it can inhibit enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound can be actively transported across cell membranes and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be directed to the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .
properties
IUPAC Name |
5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-10-7(4-1-2-4)11-6(5)8(12)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBCWWVNZKSSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736926 | |
| Record name | 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304902-95-2 | |
| Record name | 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



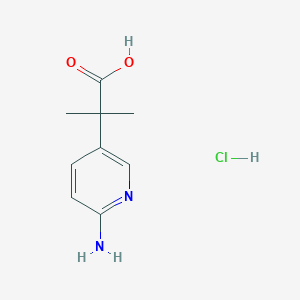
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
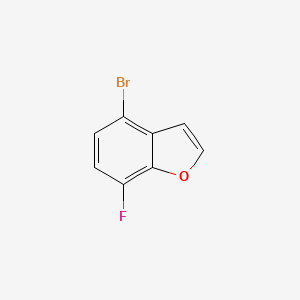

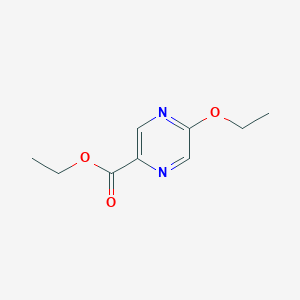
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)

